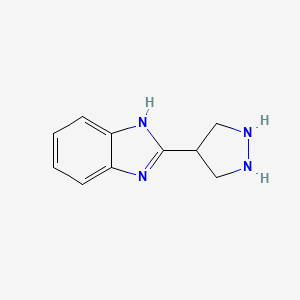
2-pyrazolidin-4-yl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazolidin-4-yl-1H-benzimidazole is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole rings. These two ring systems are known for their significant pharmacological properties. Benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects . Pyrazole derivatives are also known for their anti-inflammatory, antidiabetic, and analgesic properties . The combination of these two rings in a single molecule makes this compound a compound of interest in medicinal chemistry.
Preparation Methods
The synthesis of 2-pyrazolidin-4-yl-1H-benzimidazole can be achieved through a one-pot condensation reaction. This involves the reaction of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air . This method provides good yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Pyrazolidin-4-yl-1H-benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
2-Pyrazolidin-4-yl-1H-benzimidazole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. In industry, it may be used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2-pyrazolidin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and leading to the desired therapeutic outcomes. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-Pyrazolidin-4-yl-1H-benzimidazole can be compared with other similar compounds, such as 2-(1H-pyrazol-4-yl)-1H-benzimidazole and 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzimidazole . These compounds share similar structural features but may differ in their biological activities and chemical properties. The presence of different substituents on the pyrazole or benzimidazole rings can significantly influence the compound’s pharmacological profile, making each compound unique in its own right .
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-pyrazolidin-4-yl-1H-benzimidazole |
InChI |
InChI=1S/C10H12N4/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-4,7,11-12H,5-6H2,(H,13,14) |
InChI Key |
DEPDXHOQVNRSIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNN1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)



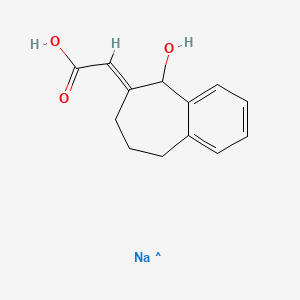
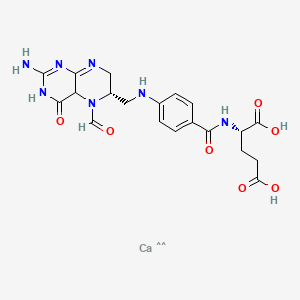
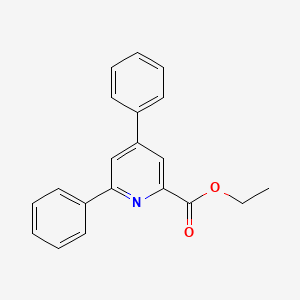
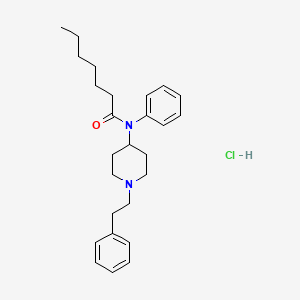
![(3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12353090.png)
![Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate](/img/structure/B12353098.png)
![Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B12353106.png)
![(2Z,4S,6S,9R,10R,18S,21S,24R,25Z,27R,28R,30R,32S)-10,27-dihydroxy-21-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-34-phenyl-20,35,38-trioxa-13,34-diazatetracyclo[31.2.2.16,10.013,18]octatriaconta-2,25-diene-11,12,19,23,29-pentone](/img/structure/B12353120.png)


